
((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group and a methyl group, making it an interesting subject for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are preferred due to their efficiency and ability to produce large quantities of the desired enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, although specific uses are still under investigation .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism by which ((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol exerts its effects depends on its specific applicationFor example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
((2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid): This compound is similar in structure but has different functional groups, leading to different chemical properties and applications.
((2S,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid): This is a diastereomer of the compound and has different stereochemistry, affecting its reactivity and interactions.
Uniqueness
((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which make it a valuable compound for studying stereoselective reactions and developing chiral drugs .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
KFMNERGCJJKMDP-BQBZGAKWSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H]1CO)OC |
Canonical SMILES |
CN1CC(CC1CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







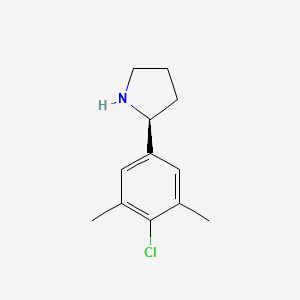
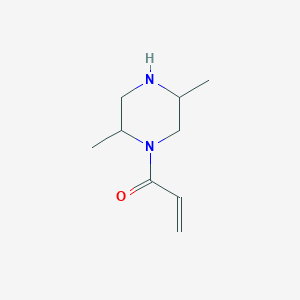
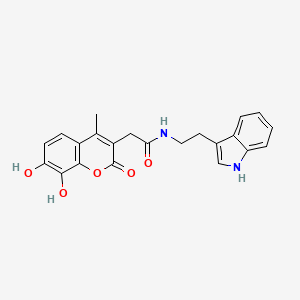
![(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12981683.png)
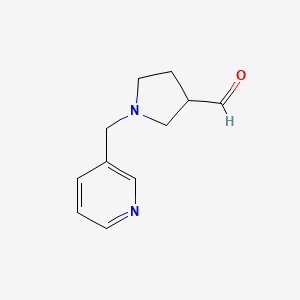
![1-Ethynyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B12981689.png)

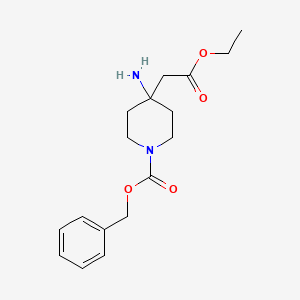
![tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12981702.png)
